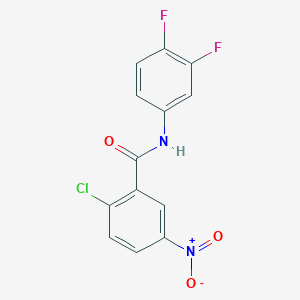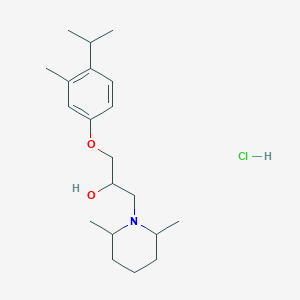![molecular formula C16H15ClN2O3 B4904337 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4904337.png)
4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide is an organic compound with the molecular formula C16H15ClN2O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide typically involves the reaction of 3-chlorophenol with 2-bromopropanoic acid to form 2-(3-chlorophenoxy)propanoic acid. This intermediate is then reacted with benzoyl chloride to form 2-(3-chlorophenoxy)propanoyl chloride. Finally, the propanoyl chloride is reacted with 4-aminobenzamide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide
- 4-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide
- 4-{[2-(3-bromophenoxy)propanoyl]amino}benzamide
Uniqueness
4-{[2-(3-chlorophenoxy)propanoyl]amino}benzamide is unique due to the specific position of the chlorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to its analogs, making it a compound of particular interest in research and development.
Propriétés
IUPAC Name |
4-[2-(3-chlorophenoxy)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(22-14-4-2-3-12(17)9-14)16(21)19-13-7-5-11(6-8-13)15(18)20/h2-10H,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWOZDUYNKCJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl {(5E)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4904255.png)
![N'-(4-BROMOPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE](/img/structure/B4904260.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,4-dichlorobenzamide](/img/structure/B4904273.png)
![N-cycloheptyl-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4904281.png)


![2-methyl-3-nitro-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4904290.png)
![5-(4-FLUOROPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4904298.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B4904312.png)
![(5E)-5-[[2-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4904316.png)


![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinol](/img/structure/B4904334.png)
![N-{4-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B4904335.png)
